Cas no 899739-60-7 (4-methoxy-N-(2-{(pyridin-3-yl)methylsulfamoyl}ethyl)benzamide)
4-methoxy-N-(2-{(pyridin-3-yl)methylsulfamoyl}ethyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-methoxy-N-[2-(pyridin-3-ylmethylsulfamoyl)ethyl]benzamide
- 4-methoxy-N-(2-{(pyridin-3-yl)methylsulfamoyl}ethyl)benzamide
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- Inchi: 1S/C16H19N3O4S/c1-23-15-6-4-14(5-7-15)16(20)18-9-10-24(21,22)19-12-13-3-2-8-17-11-13/h2-8,11,19H,9-10,12H2,1H3,(H,18,20)
- InChI Key: PDQZGBHQPFSUSX-UHFFFAOYSA-N
- SMILES: C(NCCS(NCC1=CC=CN=C1)(=O)=O)(=O)C1=CC=C(OC)C=C1
4-methoxy-N-(2-{(pyridin-3-yl)methylsulfamoyl}ethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2751-0357-2μmol |
4-methoxy-N-(2-{[(pyridin-3-yl)methyl]sulfamoyl}ethyl)benzamide |
899739-60-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2751-0357-5μmol |
4-methoxy-N-(2-{[(pyridin-3-yl)methyl]sulfamoyl}ethyl)benzamide |
899739-60-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2751-0357-10μmol |
4-methoxy-N-(2-{[(pyridin-3-yl)methyl]sulfamoyl}ethyl)benzamide |
899739-60-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2751-0357-20μmol |
4-methoxy-N-(2-{[(pyridin-3-yl)methyl]sulfamoyl}ethyl)benzamide |
899739-60-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2751-0357-1mg |
4-methoxy-N-(2-{[(pyridin-3-yl)methyl]sulfamoyl}ethyl)benzamide |
899739-60-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2751-0357-2mg |
4-methoxy-N-(2-{[(pyridin-3-yl)methyl]sulfamoyl}ethyl)benzamide |
899739-60-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2751-0357-3mg |
4-methoxy-N-(2-{[(pyridin-3-yl)methyl]sulfamoyl}ethyl)benzamide |
899739-60-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2751-0357-4mg |
4-methoxy-N-(2-{[(pyridin-3-yl)methyl]sulfamoyl}ethyl)benzamide |
899739-60-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2751-0357-5mg |
4-methoxy-N-(2-{[(pyridin-3-yl)methyl]sulfamoyl}ethyl)benzamide |
899739-60-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2751-0357-10mg |
4-methoxy-N-(2-{[(pyridin-3-yl)methyl]sulfamoyl}ethyl)benzamide |
899739-60-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-methoxy-N-(2-{(pyridin-3-yl)methylsulfamoyl}ethyl)benzamide Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 4-methoxy-N-(2-{(pyridin-3-yl)methylsulfamoyl}ethyl)benzamide
4-methoxy-N-(2-{(pyridin-3-yl)methylsulfamoyl}ethyl)benzamide: A Comprehensive Overview
4-methoxy-N-(2-{(pyridin-3-yl)methylsulfamoyl}ethyl)benzamide (CAS No. 899739-60-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of benzamide with a unique structural feature that includes a pyridine ring and a sulfamoyl group. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of 4-methoxy-N-(2-{(pyridin-3-yl)methylsulfamoyl}ethyl)benzamide is characterized by a benzene ring substituted with a methoxy group at the para position and an amide group at the ortho position. The amide group is further substituted with an ethyl chain that carries a sulfamoyl moiety, which itself is attached to a pyridine ring through a methyl group. This intricate arrangement of functional groups imparts specific physicochemical properties to the compound, such as solubility, stability, and reactivity.
In recent years, 4-methoxy-N-(2-{(pyridin-3-yl)methylsulfamoyl}ethyl)benzamide has been the subject of extensive research due to its potential as a therapeutic agent. Studies have shown that this compound exhibits significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases and pain conditions. The pyridine ring and sulfamoyl group are believed to play crucial roles in modulating these biological activities.
One of the key areas of investigation has been the compound's mechanism of action. Research suggests that 4-methoxy-N-(2-{(pyridin-3-yl)methylsulfamoyl}ethyl)benzamide interacts with specific receptors and enzymes involved in inflammatory pathways. For instance, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to contribute to chronic inflammation. Additionally, the compound may also interact with COX enzymes, which are involved in the synthesis of prostaglandins, thereby reducing pain and inflammation.
Beyond its anti-inflammatory properties, 4-methoxy-N-(2-{(pyridin-3-yl)methylsulfamoyl}ethyl)benzamide has shown promise in other therapeutic areas. Preclinical studies have indicated that it may have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exact mechanisms underlying these effects are still under investigation, but they are thought to involve the modulation of oxidative stress and neuroinflammation.
The safety profile of 4-methoxy-N-(2-{(pyridin-3-yl)methylsulfamoyl}ethyl)benzamide is another critical aspect being studied. Initial toxicity assessments have shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, more comprehensive clinical trials are needed to fully evaluate its safety and efficacy in humans.
In terms of drug development, 4-methoxy-N-(2-{(pyridin-3-yl)methylsulfamoyl}ethyl)benzamide has shown promising results in preclinical studies. Researchers are currently working on optimizing its pharmacokinetic properties to enhance its bioavailability and reduce potential side effects. This includes exploring different formulations and delivery methods to ensure optimal therapeutic outcomes.
The potential applications of 4-methoxy-N-(2-{(pyridin-3-yl)methylsulfamoyl}ethyl)benzamide extend beyond traditional pharmaceutical uses. In the field of chemical biology, this compound serves as a valuable tool for studying receptor-ligand interactions and signaling pathways. Its unique structure makes it an excellent candidate for high-throughput screening assays and structure-activity relationship (SAR) studies.
In conclusion, 4-methoxy-N-(2-{(pyridin-3-yl)methylsulfamoyl}ethyl)benzamide (CAS No. 899739-60-7) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its anti-inflammatory, analgesic, and neuroprotective properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, highlighting its importance in modern drug discovery efforts.
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